molecular formula C22H32N2O2 B144596 Dopexamine-d3Hydrochloride CAS No. 775542-05-7

Dopexamine-d3Hydrochloride

Cat. No.: B144596
CAS No.: 775542-05-7
M. Wt: 359.5 g/mol
InChI Key: RYBJORHCUPVNMB-CHYKZQLPSA-N
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Description

Dopexamine-d3 Hydrochloride is a deuterated analog of dopexamine hydrochloride, a synthetic catecholamine derivative. The parent compound, dopexamine hydrochloride, is a dopamine receptor agonist with activity at β2-adrenoceptors and DA1 receptors, lacking direct α-adrenergic effects . It is clinically employed to enhance perioperative oxygen delivery in surgical patients, particularly in critical care settings, by increasing cardiac output and renal perfusion without significantly elevating myocardial oxygen demand .

Key properties of dopexamine hydrochloride (non-deuterated) include:

  • Molecular formula: C10H16N2O2·HCl
  • Mechanism: Selective β2-adrenoceptor and DA1 receptor agonism .
  • Clinical use: Perioperative hemodynamic support, acute cardiac insufficiency .

Properties

CAS No.

775542-05-7

Molecular Formula

C22H32N2O2

Molecular Weight

359.5 g/mol

IUPAC Name

3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol

InChI

InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D

InChI Key

RYBJORHCUPVNMB-CHYKZQLPSA-N

SMILES

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H]

Canonical SMILES

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O

Synonyms

4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3;  Dopacard-d3;  Dopexamine Dihydrochloride-d3;  FPL 60278AR-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dopexamine-d3Hydrochloride involves multiple steps, including the introduction of deuterium atoms and the formation of the benzene-1,2-diol structure. The synthetic route typically starts with the preparation of the deuterated benzene ring, followed by the attachment of the aminoethyl and hexylamino groups. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include the use of advanced techniques such as chromatography and spectroscopy for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Dopexamine-d3Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as quinones, reduced amines or alcohols, and various substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Dopexamine-d3Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a deuterated compound in studies of reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of deuterated materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Dopexamine-d3Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to unique biological and chemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Receptor Activity and Selectivity

Compound Receptor Activity Selectivity Profile
Dopexamine HCl β2-adrenoceptors, DA1 receptors; no α-adrenergic activity High selectivity for β2 and DA1 receptors
Dopamine HCl DA1, β1 (low doses); α-adrenergic (high doses) Dose-dependent receptor activation
Dobutamine β1 > β2-adrenoceptors; weak α1 activity Predominantly β1 agonist
Epinephrine α1, α2, β1, β2-adrenoceptors Broad-spectrum adrenergic agonist

Clinical Efficacy and Oxygen Dynamics

Compound Oxygen Delivery (Δ mL·min⁻¹·m⁻²) Oxygen Consumption Impact Key Clinical Findings
Dopexamine HCl ↑ 375 → 552 (Pre-op) Minimal increase (P > 0.05) Enhances systemic oxygen delivery without elevating myocardial demand
Dobutamine Variable Significant ↑ myocardial demand Effective in heart failure but increases oxygen consumption
Epinephrine High Marked ↑ total body demand Risk of arrhythmias and hypermetabolism
Dopamine HCl Dose-dependent ↑ at high doses (α-mediated) Low doses improve renal perfusion; high doses cause vasoconstriction

Pharmacokinetic and Analytical Considerations

  • Dopexamine-d3 HCl : Likely used as an internal standard in high-performance liquid chromatography (HPLC) for quantifying dopexamine in biological matrices, similar to deuterated standards like ecgonine methylester-D3·HCl .
  • Dopamine HCl : Requires stringent quality control per pharmacopeial standards (e.g., USP 31) for purity (>98%) and solubility .
  • Dobutamine/Epinephrine : Widely monitored via HPLC with electrochemical detection, as seen in methodologies for related compounds .


Research Findings and Clinical Implications

Advantages of Dopexamine Hydrochloride

  • Balanced Hemodynamics : In a study of vascular surgery patients, dopexamine increased oxygen delivery by 47% preoperatively without raising oxygen consumption or rate-pressure product .
  • Renal Protection : DA1 receptor activation promotes renal vasodilation, reducing acute kidney injury risk in critically ill patients .

Limitations Compared to Alternatives

  • Lack of α-Activity : While avoiding vasoconstriction, this limits utility in hypotensive emergencies requiring vasopressor support .
  • Short Half-Life : Requires continuous infusion, unlike longer-acting agents.

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